molecular formula C17H24N2O5 B4920300 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No.: B4920300
M. Wt: 336.4 g/mol
InChI Key: KCSUAXWEQCUJCR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide acts on the serotonin receptors in the brain, which are involved in regulating mood, appetite, and other physiological processes. This compound binds to the 5-HT1A and 5-HT2A receptors, causing changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound also affects the activity of ion channels and enzymes in the brain, which can lead to alterations in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. This compound can induce changes in locomotor activity, anxiety, and aggression. This compound can also alter the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This compound has been shown to have a biphasic effect on the release of serotonin, with low doses increasing serotonin release and high doses decreasing it.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments. This compound is a well-characterized compound that is readily available from commercial sources. This compound has a unique mechanism of action that makes it useful for investigating the role of serotonin receptors in various physiological processes. However, this compound also has several limitations. This compound has been shown to have a narrow therapeutic window, with high doses causing toxicity and adverse effects. This compound also has limited selectivity for the 5-HT1A and 5-HT2A receptors, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One possible direction is to investigate the effects of this compound on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Another direction is to explore the potential therapeutic applications of this compound, such as in the treatment of anxiety disorders or drug addiction. Finally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new drugs with improved selectivity and efficacy.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized by a multi-step process involving the reaction of piperazine with 3,4-dimethoxyphenethylamine and tetrahydrofuran. The final product is a white crystalline powder that is soluble in ethanol and water. The purity of this compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used in various scientific studies to investigate its effects on the central nervous system. Due to its structural similarities with serotonin, this compound acts as a partial agonist of the 5-HT1A and 5-HT2A receptors. This compound has been shown to induce changes in behavior, mood, and cognition in animal models. This compound has also been used to study the mechanisms underlying drug addiction and withdrawal.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-22-14-6-5-12(10-15(14)23-2)7-8-18-16(20)17(21)19-11-13-4-3-9-24-13/h5-6,10,13H,3-4,7-9,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSUAXWEQCUJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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